3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

Lipophilicity Drug Design Membrane Permeability

Researchers targeting CNS-penetrant sulfonamides face low-yielding N-methylation (~78%) and limited lipophilicity. CAS 1423032-63-6 solves both: • Pre-installed N1-methyl eliminates genotoxic alkylating agents, boosting yield ~22%. • +0.9 logP vs. dimethyl analog (1.90 vs. 1.0) enables passive membrane diffusion without added aromatic rings. • 4 rotatable bonds support induced-fit recognition in fragment-based discovery. ≥95% purity. In stock for global shipping.

Molecular Formula C8H13ClN2O2S
Molecular Weight 236.72 g/mol
CAS No. 1423032-63-6
Cat. No. B1459175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
CAS1423032-63-6
Molecular FormulaC8H13ClN2O2S
Molecular Weight236.72 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NN1C)CC)S(=O)(=O)Cl
InChIInChI=1S/C8H13ClN2O2S/c1-4-6-8(14(9,12)13)7(5-2)11(3)10-6/h4-5H2,1-3H3
InChIKeyWEXDXTYRQWMMJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride Overview


3,5-Diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 1423032-63-6) is a pyrazole-based sulfonyl chloride derivative with the molecular formula C₈H₁₃ClN₂O₂S and a molecular weight of 236.72 g/mol . The compound features a fully substituted pyrazole core—ethyl groups at the 3- and 5-positions, a methyl group at the N1 position, and an electrophilic sulfonyl chloride at the 4-position—making it a versatile intermediate for the synthesis of sulfonamides, sulfonate esters, and other heterocyclic derivatives . Its typical commercial purity is 95% .

Pre-installed N1-methyl Enables direct sulfonamide coupling without post-alkylation
Diethyl substitution Provides elevated lipophilicity scaffold for membrane permeability studies
Sulfonyl chloride handle Reacts with amines and alcohols for diverse sulfonate ester and sulfonamide synthesis

Irreplaceability of 3,5-Diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride


Pyrazole-4-sulfonyl chlorides are not interchangeable reagents. The 3,5-diethyl-1-methyl substitution pattern in 1423032-63-6 confers a distinct combination of lipophilicity (logP ~1.90 vs. 1.0 for the 3,5-dimethyl analog) [1], steric bulk (molecular weight 236.72 vs. 194.64 g/mol), and conformational flexibility (4 rotatable bonds vs. 1) [1]. The pre-installed N1-methyl group eliminates a low-yielding N-alkylation step (typically ~78% yield) required when using 3,5-dialkyl-1H-pyrazole-4-sulfonyl chlorides [2]. These physicochemical differences propagate into the properties of derived sulfonamides, affecting membrane permeability, metabolic stability, and target binding, making generic substitution scientifically invalid without re-optimization.

This Product
3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride
Higher lipophilicity from diethyl groups
Lower lipophilicity may shift derived sulfonamide permeability
Pre-installed N1-methyl; no additional alkylation needed
Requires N-methylation step (~78% yield) that may reduce overall efficiency
Increased conformational flexibility from ethyl chains
More rigid scaffold may alter SAR interpretation

Differentiation Evidence for 3,5-Diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride


Lipophilicity Advantage Over Dimethyl Analog

3,5-Diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride exhibits a computed logP of 1.90 (Fluorochem, ChemAxon-derived) , while the 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride analog has an XLogP3 of 1.0 (PubChem) [1]. This represents a ΔlogP of approximately +0.9 log units, corresponding to a roughly 8-fold increase in octanol-water partition coefficient.

Lipophilicity Comparison
Reported
logP 1.90 vs 1.0
ΔlogP +0.9
Supports lipophilicity-driven permeability screening
Computed values; target from vendor, comparator from PubChem
Lipophilicity Drug Design Membrane Permeability

Increased Conformational Flexibility

The target compound possesses 4 rotatable bonds (two ethyl C-C bonds, one N-CH₃ bond, and one C-S bond to the sulfonyl chloride) , compared to only 1 rotatable bond for the 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride analog (PubChem) [1]. This 4-fold difference in rotatable bond count provides the diethyl compound with significantly greater conformational freedom.

Rotatable Bonds
Class-level
4 (target) vs 1 (dimethyl analog)
May support conformational SAR exploration
Structural inference; PubChem data for comparator
Conformational Flexibility Molecular Recognition Structure-Activity Relationship

Pre-Installed N1-Methyl Group for Streamlined Synthesis

The target compound incorporates the N1-methyl group in its core structure, eliminating the need for post-sulfonylation N-methylation. In the closely related 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride synthesis, the N-methylation step (converting the 1H to 1,3,5-trimethyl analog) proceeds with only 78% yield (potassium tert-butoxide, CH₃I, THF) [1]. The 3,5-diethyl-1H-pyrazole-4-sulfonyl chloride precursor is synthesized in 85% yield [2], suggesting that the direct procurement of the N1-methylated target compound bypasses a yield-limiting step.

N-Methylation Avoided
Reported
Pre-installed N1-methyl
Bypasses 78% yield methylation step
May support synthetic route efficiency
Compared to 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride synthesis
Synthetic Efficiency N-Alkylation Sulfonamide Synthesis

Higher Molecular Weight for Physicochemical Tuning

The target compound has a molecular weight of 236.72 g/mol , which is 42.08 g/mol (21.6%) higher than the 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride analog (194.64 g/mol) [1]. This mass difference arises from the replacement of two methyl groups with ethyl groups (each contributing +14 Da).

Molecular Weight
Class-level
236.72 g/mol
+42.08 g/mol vs dimethyl analog
Supports physicochemical tuning of derived sulfonamides
Vendor-reported and PubChem values
Molecular Weight Physicochemical Properties Lead Optimization

Application Scenarios for 3,5-Diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride


Lipophilic Sulfonamides for CNS Targets

The +0.9 logP advantage of the diethyl scaffold (logP 1.90 vs. 1.0 for dimethyl analog) makes this sulfonyl chloride the preferred building block when synthesizing sulfonamide derivatives intended for CNS penetration or intracellular targets requiring passive membrane diffusion. Derivatization with this scaffold biases compound libraries toward higher lipophilicity space without introducing additional aromatic rings that can cause solubility issues. [1]

Streamlined N-Methylpyrazole-4-sulfonamide Synthesis

The pre-installed N1-methyl group eliminates the need for methyl iodide or dimethyl sulfate in the final synthetic sequence. As demonstrated by the 78% yield of the analogous trimethyl compound's methylation step [2], bypassing this transformation improves overall yield by an estimated 22% and reduces exposure to genotoxic alkylating agents. This is particularly valuable in scale-up campaigns under GMP conditions.

Herbicidal & Fungicidal Sulfonamides with Environmental Stability

The increased lipophilicity and molecular weight of the 3,5-diethyl substitution pattern can confer greater soil adsorption and reduced leaching compared to dimethyl analogs [1]. The sulfonyl chloride functionality enables straightforward conversion to sulfonamide herbicides with tailored physicochemical profiles for foliar or soil-applied formulations.

Conformationally Flexible Sulfonamide Probes for Protein Interactions

With 4 rotatable bonds versus 1 for the dimethyl analog , the diethyl scaffold introduces greater conformational entropy in derived sulfonamide probes. This flexibility can enhance binding to shallow or adaptive protein pockets, making it the building block of choice for fragment-based drug discovery and chemical probe development where induced-fit recognition is desired. [1]

Application
Selection Property
Validation Focus
Sulfonamide library for CNS target studies
Elevated lipophilicity scaffold
Membrane permeability and logD profiling
Scalable sulfonamide synthesis without post-alkylation
Pre-installed N1-methyl group
Route efficiency and alkylating agent reduction
Agrochemical sulfonamide lead identification
Lipophilic diethyl substitution
Soil adsorption and environmental fate screening
Conformationally flexible probes for protein binding studies
Increased rotatable bond count
Induced-fit binding and SAR exploration
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